molecular formula C19H27NO5 B021237 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate CAS No. 101710-94-5

1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate

Cat. No. B021237
M. Wt: 349.4 g/mol
InChI Key: NIHALXQKTUBPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and is known to produce effects similar to those of other stimulants such as cocaine and amphetamines. The compound has been the subject of research in the scientific community due to its potential application in the field of neuroscience.

Mechanism Of Action

1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects produced by the compound. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to act as a norepinephrine reuptake inhibitor, which may contribute to its stimulant effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate are similar to those produced by other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate and blood pressure, as well as produce feelings of euphoria and increased energy. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce hyperthermia and seizures in some individuals.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, the compound has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction. However, one of the limitations of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potential for producing adverse effects such as hyperthermia and seizures.

Future Directions

There are several future directions for research on 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of research could focus on the potential therapeutic applications of the compound. For example, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Additionally, further research could be conducted to better understand the mechanisms underlying the adverse effects produced by the compound, such as hyperthermia and seizures. Finally, future research could focus on the development of safer and more effective analogs of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.

Synthesis Methods

The synthesis of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and formaldehyde to form 1-methyl-4-piperidinone. This intermediate is then reacted with isopropenyl glycolate to form the final product, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.

Scientific Research Applications

1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been studied extensively in the field of neuroscience due to its potential application as a research tool. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction.

properties

CAS RN

101710-94-5

Product Name

1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate

InChI

InChI=1S/C19H27NO5/c1-13(2)19(22,14-6-7-16(23-4)17(12-14)24-5)18(21)25-15-8-10-20(3)11-9-15/h6-7,12,15,22H,1,8-11H2,2-5H3

InChI Key

NIHALXQKTUBPOF-UHFFFAOYSA-N

SMILES

CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O

Canonical SMILES

CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O

synonyms

MANDELIC ACID, 3,4-DIMETHOXY-alpha-ISOPROPENYL-, 1-METHYL-4-PIPERIDYL ESTER

Origin of Product

United States

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